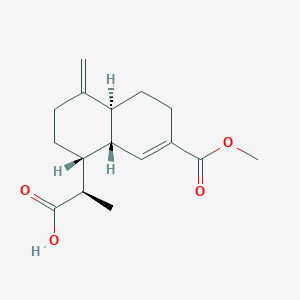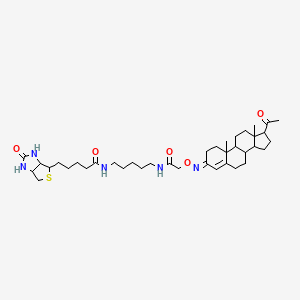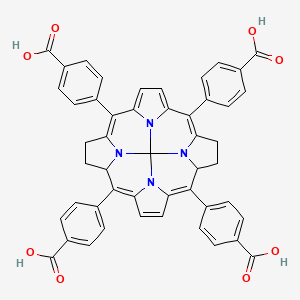
Alpiniaterpene A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpiniaterpene A is a cadinane sesquiterpene isolated from the rhizomes of Alpinia officinarum. This compound was identified through various chromatographic methods, and its structure, including absolute configuration, was established by high-resolution electrospray ionization mass spectrometry (HR-ESI), nuclear magnetic resonance (NMR), and quantum chemical circular dichroism (CD) calculations. This compound represents a new compound within the realm of natural products research (Shengguang Xu et al., 2012).
Wissenschaftliche Forschungsanwendungen
Alpiniaterpene A, identified as a new cadinane sesquiterpene from the rhizomes of Alpinia officinarum, has its structure established by various spectroscopic methods, indicating potential for further pharmacological studies (Xu, Huang, Wang, & Ye, 2012).
The genus Alpinia, known for its bioactive substances, exhibits a range of medicinal properties. Species like Alpinia zerumbet and Alpinia purpurata have been used in folk medicine for conditions such as hypertension and inflammation, largely due to their essential oils containing flavonoids, terpenoids, and kavalactones (Victório, 2011).
Alpinia oxyphylla, another species, displays anti-angiogenic effects, which may contribute to its usage in treating cancer and inflammatory diseases (He et al., 2010).
Different Alpinia species in Sri Lanka, including Alpinia purpurata, exhibit antioxidant and anti-diabetic properties, underscoring their potential as sources of therapeutic agents (Samarasinghe, Kaliyadasa, & Marasinghe, 2020).
Alpinia officinarum, closely related to the species from which this compound is derived, has been extensively studied for its phytochemical and pharmacological properties, revealing a wide range of biological activities like antibacterial, anti-inflammatory, and anticancer effects (Basri, Taha, & Ahmad, 2017).
Alpinia purpurata's phytochemical constituents exhibit antimycobacterial activity, suggesting its potential in treating tuberculosis (Villaflores et al., 2009).
Eigenschaften
IUPAC Name |
(2R)-2-[(1R,4aS,8aS)-7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-9-4-6-13(10(2)15(17)18)14-8-11(16(19)20-3)5-7-12(9)14/h8,10,12-14H,1,4-7H2,2-3H3,(H,17,18)/t10-,12-,13+,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWDROZZIFWYRS-ZZVYKPCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(=C)C2C1C=C(CC2)C(=O)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




